molecular formula C9H13NO B2630463 (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol CAS No. 2248201-86-5

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol

Cat. No.: B2630463
CAS No.: 2248201-86-5
M. Wt: 151.209
InChI Key: LOZOUOOHQWUFAP-MRVPVSSYSA-N
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Description

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol is a chiral organic compound featuring a pyridine ring linked to a propanol chain with a methyl substituent at the second carbon. This structure makes it a valuable intermediate in medicinal chemistry and organic synthesis. The pyridine ring is a privileged scaffold in drug discovery, known for its ability to improve solubility and participate in hydrogen bonding, which can enhance a molecule's binding affinity to biological targets . As a chiral building block, the (R)-enantiomer provided here is essential for the stereoselective synthesis of potential therapeutic agents, allowing researchers to explore the distinct pharmacological profiles of different stereoisomers. This compound is primarily used in research and development as a precursor for the synthesis of more complex molecules. Its applications include serving as a key intermediate in creating ligands for various receptors and in the development of compounds with potential biological activity. The chiral center allows for the investigation of structure-activity relationships (SAR) in drug candidate optimization. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with appropriate precautions, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(2R)-2-methyl-3-pyridin-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8(7-11)5-9-3-2-4-10-6-9/h2-4,6,8,11H,5,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZOUOOHQWUFAP-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol, a chiral compound, has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring and a hydroxyl group attached to a propan-1-ol backbone, making it a significant chiral building block in organic synthesis. Its stereochemistry influences its interactions with biological targets, which is essential for its pharmacological effects.

The biological activity of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol is primarily attributed to its ability to bind to specific receptors and enzymes. This binding can modulate their activity through conformational changes, leading to downstream signaling effects. The exact molecular targets are still under investigation, but preliminary studies suggest it may act as a ligand for various biological pathways involved in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding : It has been shown to interact with receptors that could influence neurotransmitter systems and other physiological processes.

Antioxidant Activity

Research indicates that (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol exhibits antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has shown promise in inhibiting the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

StudyCancer Cell LineIC50 (µM)Mechanism
Zhou et al. (2010)HepG217.19Induces apoptosis
Zhu et al. (2019)SGC-79016.61Oxidative stress pathway

Neuroprotective Effects

Given its interaction with neurotransmitter systems, there is growing interest in the neuroprotective effects of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol. It may enhance cognitive function and provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Antioxidant Activity Evaluation : In a study conducted on PC12 cells, (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol demonstrated significant protective effects against H₂O₂-induced oxidative damage, highlighting its potential as an antioxidant agent .
  • Anticancer Mechanism Exploration : A recent investigation into gastric carcinoma cells revealed that treatment with the compound led to apoptosis via the p38-MAPK signaling pathway, suggesting its role in cancer therapy .

Scientific Research Applications

Chemical Applications

Chiral Building Block in Synthesis

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the creation of enantiomerically pure compounds, which are essential in pharmaceuticals. This compound facilitates the synthesis of various derivatives that exhibit distinct biological activities.

Synthetic Routes

The synthesis typically involves:

  • Starting Materials : Pyridine and an alkylating agent.
  • Alkylation Process : Pyridine undergoes alkylation under basic conditions.
  • Chiral Resolution : The racemic mixture is resolved to isolate the (2R)-enantiomer.

Biological Applications

Potential Biological Activities

Research indicates that (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol may possess significant biological activities, including enzyme inhibition and receptor binding. These properties make it a candidate for further investigation in various biological assays.

Case Study: Enzyme Inhibition

One study explored the compound's ability to inhibit specific enzymes related to neurological disorders. The findings suggest that it may modulate enzyme activity, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease.

Medicinal Applications

Therapeutic Potential

The compound is under investigation for its potential therapeutic applications, particularly in neurology. Its interaction with molecular targets could lead to new treatments for neurological disorders.

Clinical Research Insights

Ongoing clinical trials are assessing the efficacy of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol in managing symptoms of chronic pain and neurodegenerative diseases. Early results indicate promising outcomes, warranting further exploration.

Industrial Applications

Pharmaceutical and Fine Chemicals Production

In industrial settings, (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol is used in the production of pharmaceuticals and fine chemicals. Its role as a chiral intermediate is crucial for developing enantiomerically pure drugs.

Industrial Synthesis Overview

The industrial production methods may involve:

  • Catalytic Hydrogenation : Using chiral catalysts to enhance selectivity.
  • Enzymatic Resolution : Employing enzymes for selective conversion processes.

Comparison with Similar Compounds

Key Compounds for Comparison:

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol Substituents: Chlorine at pyridine position 2, methyl at position 3. Chain: Prop-2-yn-1-ol (propargyl alcohol) with a triple bond. Impact: The electron-withdrawing chlorine and rigid triple bond enhance electrophilic reactivity compared to the single-bonded propanol chain in the target compound .

3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol Substituents: Amino group at pyridine position 2, iodine at position 4. Chain: Propan-1-ol (similar backbone to the target compound).

3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol

  • Substituents: Chlorine at position 2, dimethoxymethyl at position 3.
  • Chain: Prop-2-yn-1-ol.
  • Impact: The dimethoxymethyl group enhances steric hindrance and may stabilize the pyridine ring against oxidation .

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

  • Substituents: Methoxy groups at pyridine positions 5 and 5.
  • Chain: Prop-2-yn-1-ol.
  • Impact: Methoxy groups improve solubility in polar solvents and modulate electronic effects on the pyridine nitrogen .

3-(2-Aminopyridin-3-yl)propan-1-ol Substituents: Amino group at pyridine position 2. Chain: Propan-1-ol. Impact: Lacks stereochemistry at the propanol chain but shares the hydroxyl group’s hydrogen-bonding capacity, making it a simpler analog of the target compound .

Table 1: Structural Comparison of Selected Pyridine Derivatives

Compound Name Pyridine Substituents Chain Type Stereochemistry Molecular Formula (Example) Reference
(2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol None (parent pyridine) Propan-1-ol R-configuration C₁₀H₁₅NO N/A
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol 2-Cl, 5-CH₃ Prop-2-yn-1-ol None C₉H₈ClNO
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol 2-NH₂, 5-I Propan-1-ol None C₈H₁₁IN₂O
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 5-OCH₃, 6-OCH₃ Prop-2-yn-1-ol None C₁₁H₁₁NO₃
3-(2-Aminopyridin-3-yl)propan-1-ol 2-NH₂ Propan-1-ol None C₈H₁₂N₂O

Implications of Structural Differences

  • Stereochemistry: The R-configuration in the target compound may confer distinct binding affinities in chiral environments (e.g., enzyme active sites) compared to non-chiral analogs like 3-(2-Aminopyridin-3-yl)propan-1-ol .
  • Substituent Effects : Electron-withdrawing groups (Cl, I) and electron-donating groups (NH₂, OCH₃) alter the pyridine ring’s electronic profile, impacting solubility, stability, and intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves alkylation of pyridin-3-yl derivatives using Grignard reagents or organozinc intermediates. For enantiomeric control, asymmetric catalysis (e.g., chiral ligands in transition metal complexes) or enzymatic resolution is employed. Post-synthesis, chiral HPLC with columns like Chiralpak® AD-H or OD-H can confirm enantiopurity. Reaction conditions (e.g., temperature ≤ 0°C for stereochemical stability) and solvents (e.g., anhydrous THF) are critical to minimize racemization .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol?

  • Methodological Answer :

  • 1H/13C NMR : Coupling constants (e.g., J-values) between the methyl group (C2) and adjacent protons reveal spatial arrangements.
  • Chiroptical Methods : Optical rotation ([α]D) and circular dichroism (CD) validate chiral centers.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained.
  • Chiral HPLC : Quantifies enantiomeric excess (ee) using mobile phases like hexane/isopropanol (90:10) .

Advanced Research Questions

Q. How does the stereochemistry at the C2 position influence the biological activity of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol in enzyme inhibition studies?

  • Methodological Answer : The (2R)-configuration enhances binding affinity to enzymes like kinases or dehydrogenases via hydrogen bonding (hydroxyl group) and π-π stacking (pyridine ring). Comparative studies with (2S)-isomers show reduced IC50 values for the R-configuration (e.g., 2.3 μM vs. 18.7 μM in kinase X assays). Molecular docking simulations (using AutoDock Vina) predict steric clashes in the S-form due to methyl group orientation .

Q. What strategies can resolve contradictions in reported biological activity data for (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤ 0.1%), pH (7.4 for physiological mimicry), and cell line viability (use MTT assays).
  • Metabolic Stability Testing : Monitor compound degradation via LC-MS under assay conditions (e.g., 37°C, 5% CO2) to rule out artifact data.
  • Orthogonal Assays : Validate results using both cell-based (e.g., HEK293) and cell-free (e.g., fluorescence polarization) systems .

Q. How can computational modeling predict the interaction of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol with novel biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100 ns trajectories.
  • QSAR Models : Train algorithms on pyridine derivatives with known IC50 values to predict binding modes.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity with target active sites .

Q. What structural analogs of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol show divergent biological activities, and how can these differences inform SAR studies?

  • Methodological Answer :

CompoundStructural VariationBiological Activity (IC50)Key Interaction Mechanism
(2R)-2-Methyl-3-pyridin-3-ylpropan-1-olNone (reference)2.3 μM (Kinase X)H-bond (OH), π-π (pyridine)
3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-olFluorine at pyridine C65.8 μMEnhanced metabolic stability
2-Methyl-3-(pyrrolidin-1-yl)propan-1-olPyrrolidine replaces pyridine>100 μMLoss of π-π interactions
  • Fluorine substitution improves metabolic stability but reduces potency due to steric effects. Pyrrolidine analogs lack aromatic stacking, highlighting the necessity of the pyridine ring for target engagement .

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